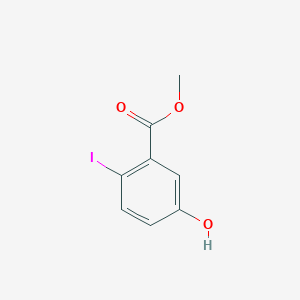![molecular formula C8H8N2O B1344222 (1H-苯并[d]咪唑-4-基)甲醇 CAS No. 65658-13-1](/img/structure/B1344222.png)
(1H-苯并[d]咪唑-4-基)甲醇
描述
“(1H-Benzo[d]imidazol-4-yl)methanol” is a compound with the linear formula C15H14N2O . It is a solid substance with a molecular weight of 238.29 . The compound is also known as “(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol” and has the InChI code 1S/C15H14N2O/c18-11-15-16-13-8-4-5-9-14(13)17(15)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 .
Synthesis Analysis
The synthesis of (1H-Benzo[d]imidazol-2-yl)methanol and similar compounds has been reported in several studies . One method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . This reaction proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of (1H-Benzo[d]imidazol-4-yl)methanol is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component of functional molecules used in a variety of applications .Chemical Reactions Analysis
Imidazoles, including (1H-Benzo[d]imidazol-4-yl)methanol, are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, with an emphasis placed on the bonds constructed during the formation of the imidazole .科学研究应用
治疗潜力
咪唑是4-(羟甲基)苯并咪唑的核心结构,以其广泛的化学和生物学特性而闻名 . 咪唑的衍生物表现出不同的生物活性,例如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡活性 .
抗肿瘤潜力
一些1-取代-2-(5-取代-1-苯基-1-H-吡唑-3-基)-1H-苯并[d]咪唑和4-(1-氯-1H-苯并[d]咪唑-2-基)-6-氟嘧啶-2-胺化合物已被合成并评估了其针对不同细胞系的抗肿瘤潜力 .
抗菌活性
1H-苯并[d]咪唑衍生物已被测试用于体外抗菌活性,针对革兰氏阳性菌和革兰氏阴性菌 .
抗真菌活性
药物开发
咪唑已成为开发新药的重要合成子 . 市售含有1,3-二唑环的药物示例包括克利米唑(抗组胺药)、依托尼他嗪(镇痛药)、恩维罗昔美(抗病毒药)、阿斯咪唑(抗组胺药)、奥美拉唑、泮托拉唑(抗溃疡药)、噻苯达唑(抗蠕虫药)、诺考达唑(抗线虫药)、甲硝唑、硝基咪唑(杀菌药)、美加唑(杀锥虫药)、硫唑嘌呤(抗类风湿性关节炎)、达卡巴嗪(霍奇金病)、替硝唑、奥硝唑(抗原生动物和抗菌药)等 .
材料科学应用
由(苯并[d]咪唑-2-基)甲醇制备的具有实际意义的材料包括表现为单分子磁体的Co(II)立方烷配合物、在中性pH下用于水电氧化反应的钴催化剂、红色荧光团、具有细胞毒性和诱导凋亡作用的试剂,以及具有抗菌活性的突出衍生物 .
作用机制
Target of Action
4-(Hydroxymethyl)benzimidazole, also known as (1H-Benzo[d]imidazol-4-yl)methanol, is a benzimidazole derivative. Benzimidazole derivatives are known to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . .
Mode of Action
The mode of action of benzimidazole compounds involves their interaction with the eukaryotic cytoskeletal protein, tubulin . This interaction interferes with the polymerization of mammalian tubulin . .
Biochemical Pathways
Benzimidazole derivatives are known to interrupt important biochemical pathways. For instance, some benzimidazole-based drugs act as antihypertensive agents by interrupting the renin–angiotensin system, which plays a pivotal role in the regulation of blood pressure and fluid and electrolyte homeostasis
Pharmacokinetics
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. Benzimidazole compounds are known for their excellent properties, such as increased stability and bioavailability . .
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. Benzimidazole compounds are known to exhibit a broad spectrum of bioactivities . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the synthesis of certain imidazole derivatives has been optimized under different conditions, highlighting the role of catalysts and diverse conditions in enhancing synthetic efficiency . .
安全和危害
未来方向
The future directions for (1H-Benzo[d]imidazol-4-yl)methanol and similar compounds are promising. Imidazole-containing compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . Furthermore, recent advances in the synthesis of substituted imidazoles highlight the strategic importance of developing novel methods for their regiocontrolled synthesis .
生化分析
Biochemical Properties
(1H-Benzo[d]imidazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives are known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are crucial for DNA replication and cell division . Additionally, (1H-Benzo[d]imidazol-4-yl)methanol can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to abnormal cell proliferation and signaling.
Cellular Effects
(1H-Benzo[d]imidazol-4-yl)methanol exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation . Additionally, (1H-Benzo[d]imidazol-4-yl)methanol can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . These effects contribute to the compound’s potential therapeutic applications in cancer and other diseases characterized by dysregulated cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of (1H-Benzo[d]imidazol-4-yl)methanol involves its interactions with various biomolecules, leading to changes in their activity and function. The compound can bind to specific enzymes, such as kinases and topoisomerases, inhibiting their activity and preventing DNA replication and cell division . Additionally, (1H-Benzo[d]imidazol-4-yl)methanol can modulate the activity of transcription factors, leading to changes in gene expression . These molecular interactions highlight the compound’s potential as a therapeutic agent in targeting diseases related to abnormal cell proliferation and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-Benzo[d]imidazol-4-yl)methanol can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to (1H-Benzo[d]imidazol-4-yl)methanol can lead to changes in cellular function, such as altered gene expression and cell signaling . These long-term effects highlight the importance of considering the temporal aspects of the compound’s activity in experimental settings.
Dosage Effects in Animal Models
The effects of (1H-Benzo[d]imidazol-4-yl)methanol can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . For instance, low doses of (1H-Benzo[d]imidazol-4-yl)methanol may have minimal effects on cell signaling and gene expression, while higher doses can significantly alter these processes . Additionally, high doses of the compound may lead to toxic or adverse effects, such as cell death and tissue damage . These findings underscore the importance of optimizing the dosage of (1H-Benzo[d]imidazol-4-yl)methanol for therapeutic applications.
Metabolic Pathways
(1H-Benzo[d]imidazol-4-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . Additionally, (1H-Benzo[d]imidazol-4-yl)methanol can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production . These interactions highlight the compound’s potential impact on metabolic pathways and its relevance in therapeutic applications.
Transport and Distribution
The transport and distribution of (1H-Benzo[d]imidazol-4-yl)methanol within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters, such as ABC transporters, which regulate its intracellular concentration . Additionally, (1H-Benzo[d]imidazol-4-yl)methanol can bind to proteins that facilitate its distribution within cells and tissues, affecting its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
属性
IUPAC Name |
1H-benzimidazol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZPQNFDQVNJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626052 | |
| Record name | (1H-Benzimidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65658-13-1 | |
| Record name | (1H-Benzimidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)






![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)


![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)
